7alpha-NH2-ginkgolide B
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Overview
Description
7alpha-NH2-ginkgolide B is a derivative of ginkgolide B, a natural product isolated from the leaves of the Ginkgo biloba tree. Ginkgolides are known for their unique chemical structure and diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-platelet aggregation effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha-NH2-ginkgolide B involves the modification of ginkgolide B through the introduction of an amino group at the 7alpha position. This can be achieved through various synthetic routes, including nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or methanol, and reagents like sodium azide or ammonia .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of ginkgolide B from Ginkgo biloba leaves, followed by chemical modification. The process includes steps such as purification, crystallization, and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7alpha-NH2-ginkgolide B undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, ammonia.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce different amino-substituted compounds .
Scientific Research Applications
7alpha-NH2-ginkgolide B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and synthesis of ginkgolide derivatives.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, cardiovascular disorders, and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 7alpha-NH2-ginkgolide B involves its interaction with various molecular targets and pathways. It is known to inhibit platelet-activating factor (PAF) receptors, thereby reducing inflammation and platelet aggregation. Additionally, it modulates neurotransmitter activity, providing neuroprotective effects. The compound also influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
7alpha-NHMe-ginkgolide B: Another derivative with a methyl group at the 7alpha position.
Ginkgolide A, C, J, K: Other ginkgolides with similar core structures but different functional groups
Uniqueness
7alpha-NH2-ginkgolide B is unique due to its specific amino substitution at the 7alpha position, which imparts distinct pharmacological properties. This modification enhances its ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C20H25NO10 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(1S,6R,9S,13S,17R)-9-amino-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H25NO10/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,22-23,27H,21H2,1-4H3/t5?,6-,7?,8?,9-,10?,11-,15?,17?,18?,19+,20-/m0/s1 |
InChI Key |
OONDPNQTNMFTRA-AQPRMESZSA-N |
Isomeric SMILES |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5N)C(C)(C)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5N)C(C)(C)C)C(C(=O)OC6O4)O)O |
Origin of Product |
United States |
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